3-Hydroxy-7,12-diketocholanoic acid
Overview
Description
7,12-Diketolithocholic acid is a bile acid derivative with the chemical formula C24H36O5This compound is notable for its role in bile acid metabolism and its potential biological activities, including anti-inflammatory effects .
Preparation Methods
7,12-Diketolithocholic acid can be synthesized through the oxidation of lithocholic acid under specific conditions. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions must be carefully controlled to achieve the desired product without over-oxidation .
In industrial settings, the production of 7,12-Diketolithocholic acid may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
7,12-Diketolithocholic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,12-Diketolithocholic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of bile acid metabolism and as a starting material for the synthesis of other bile acid derivatives.
Biology: The compound is studied for its role in regulating lipid metabolism and its potential anti-inflammatory effects.
Medicine: Research has shown that 7,12-Diketolithocholic acid may have therapeutic potential in treating conditions related to bile acid metabolism, such as cholestasis.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 7,12-Diketolithocholic acid involves its interaction with various molecular targets and pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in bile acid synthesis and degradation. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
Comparison with Similar Compounds
7,12-Diketolithocholic acid can be compared with other bile acid derivatives such as lithocholic acid, cholic acid, and deoxycholic acid. While these compounds share a common bile acid structure, 7,12-Diketolithocholic acid is unique due to the presence of two keto groups at positions 7 and 12. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications .
Similar compounds include:
- Lithocholic acid
- Cholic acid
- Deoxycholic acid
- Ursodeoxycholic acid
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJMPFLJJCSTB-FQBQTYDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965969 | |
Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-33-9 | |
Record name | Reductodehydrocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-7,12-diketocholanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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